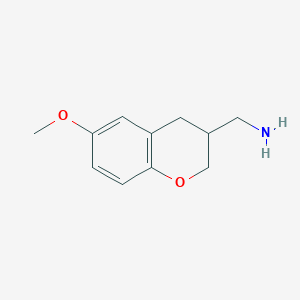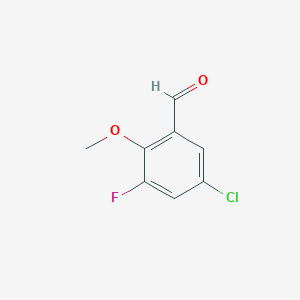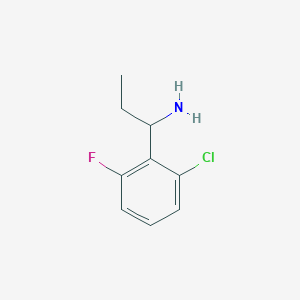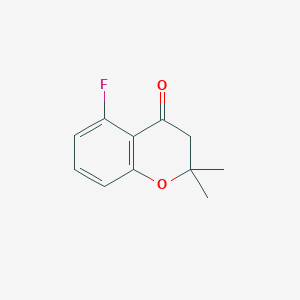
5-Fluoro-2,2-dimethylchroman-4-one
Overview
Description
5-Fluoro-2,2-dimethylchroman-4-one is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Molecular Probes : 2,5-Diphenyloxazoles with specific substituents, related to the chemical structure of 5-Fluoro-2,2-dimethylchroman-4-one, have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, which is useful in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Radiation-Activated Antitumor Prodrugs : A series of 5-fluoro-1-(2'-oxocycloalkyl)uracils, closely related to this compound, have been synthesized to evaluate their use as radiation-activated prodrugs for the radiotherapy of hypoxic tumor cells. These compounds release antitumor 5-fluorouracil in anoxic aqueous solution, indicating their potential in cancer therapy (Mori et al., 2000).
Synthesis from Resorcinols : The influence of different 5-alkyl-substituted resorcinols on the formation of 2,2-dimethylchroman-4-ones has been examined, providing insights into the synthetic pathways of compounds like this compound. This research also reports the evaluation of their biological activity as cannabinoid receptor ligands (Morales et al., 2013).
Mechanisms of Action in Cancer : 5-Fluorouracil, a structurally related compound, is widely used in cancer treatment. Understanding its mechanism of action has led to the development of strategies to increase its anticancer activity and overcome drug resistance, which could be relevant for derivatives like this compound (Longley et al., 2003).
Insulin Release and Smooth Muscle Relaxants : 4,6-Disubstituted 2,2-dimethylchromans, structurally related to this compound, have been identified as pharmacologically active compounds targeting ATP-sensitive potassium channels. Their impact on inhibiting insulin release from pancreatic β-cells and relaxing vascular smooth muscle cells has been studied (Pirotte et al., 2017).
properties
IUPAC Name |
5-fluoro-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHQGKFWHVZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



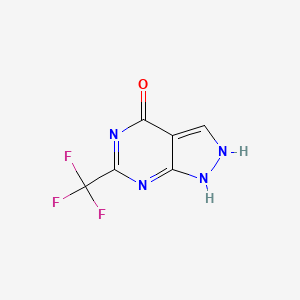
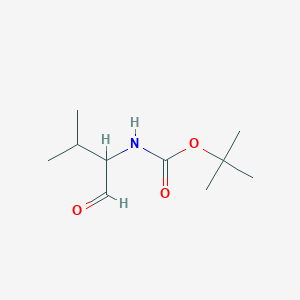

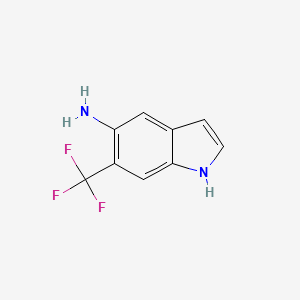
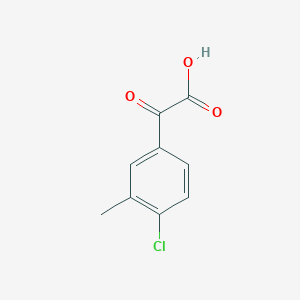
![2-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B7904009.png)
![2-Bromoimidazo[1,2-b]pyridazine](/img/structure/B7904014.png)
![2-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B7904019.png)
![4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B7904027.png)
![2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid](/img/structure/B7904050.png)
